5-Carboxyhydroxymethyluridine

Overview

Description

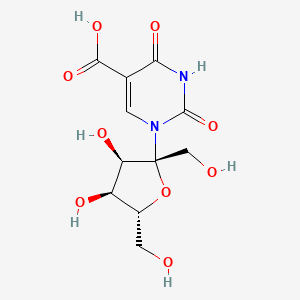

5-Carboxyhydroxymethyluridine is a paramount biomedical compound with extraordinary potential in research of viral infections and various forms of malignancies . Its intrinsic antiviral efficacy is attributed to its ability to impede viral replication . It is a naturally occurring modified nucleoside in RNA that assists in RNA stability, folding, and other functions .

Synthesis Analysis

Two novel methods for the preparation of the virtually equimolar mixtures of (S)- and ®-diastereomers of 5-methoxycarbonylhydroxymethyluridine (mchm5U) have been developed . The NMR data provided in the research paper could be useful for further synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C11H14N2O9 . The molecule is shown in a ball-and-stick representation with different colors for atoms . More detailed molecular interactions can be found in the research paper .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a variety of enzymatic reactions . ALKBH4, a novel enzyme, interacts with small RNA, regulating the formation and metabolism of the ®-5-carboxyhydroxymethyl uridine methyl ester .Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.24 . Its physical and chemical properties include a logP of -3.7339 and a TPSA of 182.31 . It has 22 atoms, 9 Hydrogen Bond Acceptors 1 (HBA1), 10 Hydrogen Bond Acceptors 2 (HBA2), and 6 Hydrogen Bond Donors (HBD) .Scientific Research Applications

Inhibition of Ribonucleotide Reductase

5-Carboxyhydroxymethyluridine, or derivatives like 5-(N-hydroxy) carboxamido-methyluridine, have been explored for their potential as inhibitors of ribonucleotide reductase. This enzyme plays a crucial role in DNA synthesis and repair, making it a target for drug development, especially in cancer therapies. Researchers synthesized hydroxamic acids incorporating a radical trap into a nucleoside structure, designed as potential inhibitors of this enzyme (Currid & Wightman, 1997).

Antiviral Applications

Derivatives of this compound, such as certain carboxamide derivatives, have been synthesized as potent inhibitors of herpes simplex virus thymidine kinase (HSV-TK). These compounds demonstrate significant antiviral activity, potentially offering a new approach to treating viral infections (Martin et al., 2001).

Monitoring Drug Metabolism via NMR

The application of nuclear magnetic resonance (NMR) in monitoring the metabolism of drugs like 5-fluorouracil, a derivative of uridine, represents a significant advancement. This non-invasive method allows for the analysis of drug metabolism in living organisms, potentially revolutionizing drug development and dosage optimization (Stevens et al., 1984).

Cancer Research

Research on the synthesis of fluoropyrimidine carbamates, which generate 5-fluorouracil selectively in tumors, highlights the potential of this compound derivatives in cancer treatment. These compounds show promise in enhancing the efficacy and safety of cancer therapies (Miwa et al., 1998).

DNA Demethylation Studies

This compound is also significant in studies of DNA demethylation. For example, research on the oxidation products of 5-methylcytosine in cellular DNA has shed light on the role of such modifications in epigenetic regulation (Liu et al., 2013).

Future Directions

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O9/c14-2-5-6(16)7(17)11(3-15,22-5)13-1-4(9(19)20)8(18)12-10(13)21/h1,5-7,14-17H,2-3H2,(H,19,20)(H,12,18,21)/t5-,6-,7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHXKGWSRNEDEP-OJKLQORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2(C(C(C(O2)CO)O)O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

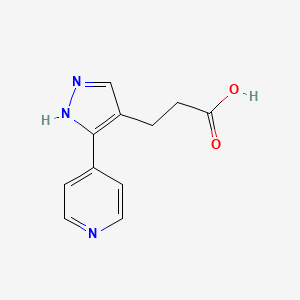

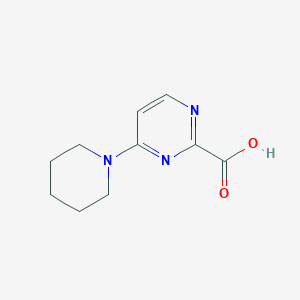

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)